molecular formula C12H10O2S B1400070 2-Methyl-5-(thiophen-2-yl)benzoic acid CAS No. 1465588-54-8

2-Methyl-5-(thiophen-2-yl)benzoic acid

Cat. No. B1400070
CAS RN: 1465588-54-8
M. Wt: 218.27 g/mol
InChI Key: CBANQERFCCDKIM-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-yl)benzoic acid is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It is a derivative of benzoic acid, which is a carboxylic acid consisting of a benzene ring substituted by a carboxyl group .


Synthesis Analysis

The synthesis of thiophene derivatives often involves electrophilic, nucleophilic, or radical reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(thiophen-2-yl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2cccs2 . The InChI key for this compound is CVDUBQJEQNRCIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene belongs to the group of π-excessive heteroaromatics . For this reason, thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .

Scientific Research Applications

Synthesis and Characterization

  • 2-Methyl-5-(thiophen-2-yl)benzoic acid is used in the synthesis of novel Schiff base derivatives, which include thiophene rings and N, O donor groups. These compounds are characterized using UV-Vis., FTIR, NMR spectroscopy, and elemental analysis, demonstrating compatibility between experimental and theoretical results (Ermiş, 2018).

Chemical Synthesis

  • It is also involved in the synthesis of compounds like 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid through processes like the Wittig-Horner reaction with benzaldehyde or 2-thiophene carboxaldehyde, hydrolysis, and hydrogenation (Fen-er, 2012).

Antibacterial Applications

  • A study analyzed the antimicrobial activity of p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides against multidrug-resistant Staphylococcus aureus, indicating the importance of hydrophobicity in biological responses (Masunari et al., 2009).

Molecular Interaction Analysis

  • The compound is used in the generation and analysis of interaction energy maps of derivatives active against multidrug-resistant bacteria, providing insights into the correlation between ligand characteristics and bioactivity (Masunari et al., 2009).

Luminescence Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands, which include derivatives of 2-Methyl-5-(thiophen-2-yl)benzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence. These studies involve characterization by luminescence spectroscopy and X-ray crystallography (Viswanathan & Bettencourt-Dias, 2006).

Analysis of Secondary Interactions

  • The compound is involved in analyzing secondary interactions and structure-activity relationships of benzoic acids, which impacts the bioactivity predictions of certain compounds (Dinesh, 2013).

Mechanism of Action

While the specific mechanism of action for 2-Methyl-5-(thiophen-2-yl)benzoic acid is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

While the specific future directions for 2-Methyl-5-(thiophen-2-yl)benzoic acid are not mentioned in the search results, it’s worth noting that the demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name

2-methyl-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-4-5-9(7-10(8)12(13)14)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBANQERFCCDKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(thiophen-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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